molecular formula C9H13ClN2 B13319977 1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride

1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride

Cat. No.: B13319977
M. Wt: 184.66 g/mol
InChI Key: LZQONIXTSZRUPY-UHFFFAOYSA-N
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Description

1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride is an organic compound with a unique structure that includes a phenyl group attached to a hydrazine moiety, which is further substituted with a propan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride typically involves the reaction of phenylhydrazine with acetone. The reaction proceeds as follows:

    Step 1: Phenylhydrazine is reacted with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrazone intermediate.

    Step 2: The hydrazone intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Phenylhydrazone oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A related compound with similar reactivity but lacking the propan-2-ylidene group.

    Acetone Phenylhydrazone: Another related compound with a similar structure but different substituents.

Uniqueness

1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

N-(propan-2-ylideneamino)aniline;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-8(2)10-11-9-6-4-3-5-7-9;/h3-7,11H,1-2H3;1H

InChI Key

LZQONIXTSZRUPY-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C.Cl

Origin of Product

United States

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